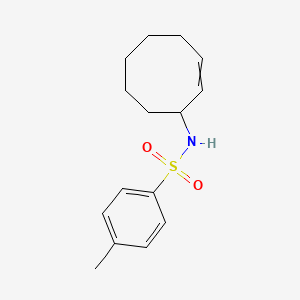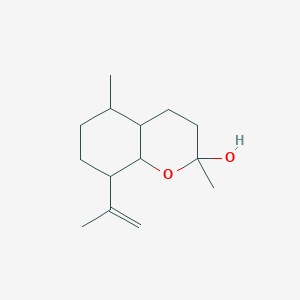
5-(1,3-Thiazol-4-yl)-1,2,3,4-thiatriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-Thiazol-4-yl)-1,2,3,4-thiatriazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the broader class of thiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
The synthesis of 5-(1,3-Thiazol-4-yl)-1,2,3,4-thiatriazole typically involves the reaction of thiazole derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, leading to the formation of the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-(1,3-Thiazol-4-yl)-1,2,3,4-thiatriazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as alkyl halides or amines being used under appropriate conditions
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various substituted thiazole derivatives.
Scientific Research Applications
5-(1,3-Thiazol-4-yl)-1,2,3,4-thiatriazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(1,3-Thiazol-4-yl)-1,2,3,4-thiatriazole involves its interaction with specific molecular targets and pathways within biological systems. The compound can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors. This results in various physiological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
5-(1,3-Thiazol-4-yl)-1,2,3,4-thiatriazole can be compared with other similar compounds, such as:
1,3-Thiazole: A simpler structure with similar biological activities but less complex reactivity.
1,2,3-Triazole: Another heterocyclic compound with different nitrogen positioning, leading to distinct chemical properties and applications.
Benzothiazole: Contains a fused benzene ring, offering unique properties and applications in different fields
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and biological activities, making it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
116311-97-8 |
|---|---|
Molecular Formula |
C4H2N4S2 |
Molecular Weight |
170.2 g/mol |
IUPAC Name |
5-(1,3-thiazol-4-yl)thiatriazole |
InChI |
InChI=1S/C4H2N4S2/c1-3(5-2-9-1)4-6-7-8-10-4/h1-2H |
InChI Key |
UTIOMKJPKMTOFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CS1)C2=NN=NS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-(3,4-Dimethoxyphenyl)diazenyl]pyridine](/img/structure/B14288893.png)
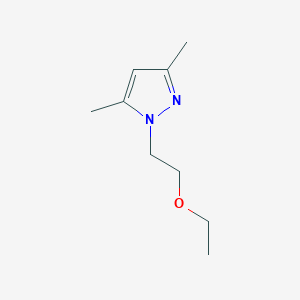
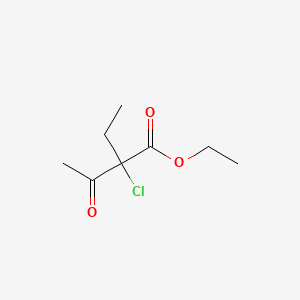

![N~1~-[2-(Bis{4-[bis(trifluoromethyl)amino]phenyl}amino)phenyl]-N~1~-{4-[bis(trifluoromethyl)amino]phenyl}-N~4~,N~4~-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-bis(iminium) diperchlorate](/img/structure/B14288904.png)


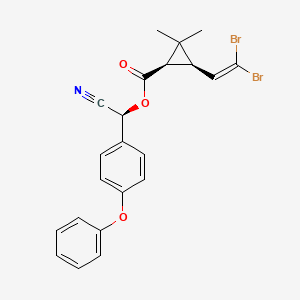


![1-[(Methanesulfonyl)oxy]pyridin-1-ium](/img/structure/B14288940.png)
![3-[tert-Butyl(diphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14288952.png)
